molecular formula C10H5BrN2 B11877129 7-Bromoquinoline-8-carbonitrile

7-Bromoquinoline-8-carbonitrile

Cat. No.: B11877129
M. Wt: 233.06 g/mol
InChI Key: ZVAABJPTGDHMFA-UHFFFAOYSA-N
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Description

7-Bromoquinoline-8-carbonitrile is a functionalized heterocyclic compound that serves as a versatile intermediate in organic synthesis and drug discovery. The molecule features a bromine atom and a nitrile group on its quinoline scaffold, making it a valuable substrate for metal-catalyzed cross-coupling reactions and nucleophilic substitution reactions. The bromine substituent is a reactive handle for constructing complex molecular architectures via Suzuki, Stille, and Buchwald-Hartwig amination reactions. The electron-withdrawing nitrile group influences the electronic properties of the ring system and can be transformed into other functional groups, such as amidines, carboxylic acids, and tetrazoles. Quinoline derivatives are privileged structures in medicinal chemistry, found in compounds with diverse biological activities. As a bifunctional intermediate, this compound is particularly useful for generating compound libraries for high-throughput screening in the development of new therapeutic agents. It is also employed in materials science for the synthesis of ligands in coordination chemistry and for creating organic electronic materials. Researchers value this reagent for its role in exploring structure-activity relationships and developing novel chemical entities. Please Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use. The specific research applications and data for this compound are not detailed in the current search results. The information provided is a general description of the potential utility of such a compound based on its functional groups. Researchers are advised to consult specialized literature and conduct their own verification for specific applications.

Properties

Molecular Formula

C10H5BrN2

Molecular Weight

233.06 g/mol

IUPAC Name

7-bromoquinoline-8-carbonitrile

InChI

InChI=1S/C10H5BrN2/c11-9-4-3-7-2-1-5-13-10(7)8(9)6-12/h1-5H

InChI Key

ZVAABJPTGDHMFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2)Br)C#N)N=C1

Origin of Product

United States

Synthetic Methodologies and Strategies for 7 Bromoquinoline 8 Carbonitrile

Established Approaches to the Quinoline (B57606) Core and Precursor Synthesis

The quinoline scaffold is a prominent feature in many biologically active compounds and pharmaceuticals. nih.gov Consequently, numerous methods for its synthesis have been developed over the years, ranging from historical name reactions to more contemporary, highly efficient strategies.

Classical Annulation and Ring-Forming Reactions

The traditional methods for quinoline synthesis often involve the reaction of anilines with various partners to form the quinoline ring system through annulation. nih.gov These classical reactions, while foundational, sometimes have limitations such as harsh reaction conditions and the generation of byproducts. acs.org

Several key named reactions have been instrumental in the synthesis of the quinoline core:

Skraup Synthesis: This is one of the oldest methods, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. pharmaguideline.comiipseries.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline. pharmaguideline.com

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones to react with anilines under acidic conditions, leading to 2- and 4-substituted quinolines. nih.gov

Combes Synthesis: This reaction condenses anilines with β-diketones to form a β-amino enone, which is then cyclized with acid to yield a substituted quinoline. iipseries.org

Friedländer Synthesis: This method provides a route to 2- and 3-substituted quinolines by reacting a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an active methylene (B1212753) group. nih.govpharmaguideline.com A significant drawback of this method is the limited availability of the 2-aminobenzaldehyde derivatives. researchgate.net

Pfitzinger Reaction: This reaction utilizes isatin (B1672199) and a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids. pharmaguideline.com

Modern Cyclization Strategies for Quinoline Derivatives

Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for constructing the quinoline core. acs.orgmdpi.com These modern strategies often employ transition-metal catalysis, photoredox chemistry, and one-pot procedures to achieve high yields and broad substrate tolerance. mdpi.com

Key modern approaches include:

Transition-Metal-Catalyzed Cyclizations: Catalysts based on metals like cobalt, copper, and iron have been used to facilitate the cyclization of various starting materials to form quinolines. mdpi.com For instance, a cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones or nitriles provides a convenient one-pot synthesis of quinolines under mild conditions. mdpi.com

Oxidative Annulation: These strategies involve the formation of the quinoline ring through a C-H bond activation and cyclization process, often mediated by a catalyst and an oxidant. mdpi.com

Domino Reactions: These are multi-step reactions where subsequent transformations occur in a single pot, offering high efficiency. For example, a domino C-H functionalization of glycine (B1666218) derivatives can produce a series of quinolines. organic-chemistry.org

[3+3] Annulation: An efficient single-step approach for the synthesis of 2-alkylquinolines involves the Lewis acid-mediated [3+3] annulation reaction between 3-ethoxycyclobutanones and aromatic amines. organic-chemistry.org

Targeted Introduction of Bromine and Carbonitrile Functionalities

Once the quinoline core is established, the next critical step is the regioselective introduction of the bromine atom at the C7 position and the carbonitrile group at the C8 position.

Regioselective Bromination at the C7 Position of Quinoline Derivatives

Achieving regioselective halogenation of the quinoline ring can be challenging. Electrophilic substitution on the quinoline ring generally favors positions 5 and 8. pharmaguideline.com However, specific directing groups and reaction conditions can be employed to achieve bromination at the C7 position.

Metal-Free Halogenation: A protocol for the remote C5-halogenation (including chlorination and bromination) of 8-substituted quinoline derivatives has been reported. rsc.org This method is atom-economical, safe, and proceeds with high regioselectivity at room temperature under metal-free conditions. rsc.org For example, when a C5-substituted quinoline amide was subjected to certain conditions, the C7-chlorinated compound was obtained. rsc.org

Directed Halogenation: The use of a directing group can control the position of halogenation. For instance, the pivalamide (B147659) group, when placed at the 8-position of quinoline, can direct olefination to the less reactive C7 position. mdpi.com

A search on ChemicalBook for the synthesis of 7-bromoquinoline (B152726) reveals a multi-step reaction starting from 3-bromoaniline. chemicalbook.com Another approach involves the bromination of 8-hydroxyquinoline-7-carboxylic acid with bromine in acetic acid.

Methodologies for Installing the Carbonitrile Group at the C8 Position

The introduction of a carbonitrile group at the C8 position of the quinoline ring is a key step in the synthesis of the target molecule.

From an Amine or Halide: The carbonitrile group can often be introduced via a Sandmeyer reaction from a primary aromatic amine or through nucleophilic substitution of a halide using a cyanide salt, often catalyzed by a transition metal.

From an Aldehyde: The conversion of an aldehyde to a nitrile is a common transformation. For example, 7-bromoquinoline-8-carbaldehyde (B11873977) is a known compound and could serve as a precursor. bldpharm.com

Direct Cyanation: While less common for the C8 position, direct C-H cyanation methods are emerging as powerful tools in organic synthesis.

A related compound, 5-bromoquinoline-8-carbonitrile, is described as an aminating agent that can be used in palladium-catalyzed amination of bromides. biosynth.com This suggests that the bromoquinoline scaffold is amenable to transition metal-catalyzed reactions.

Advanced Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netmdpi.com These reactions are crucial for the late-stage functionalization and diversification of complex molecules like quinolines. researchgate.net

Several types of transition metal-catalyzed coupling reactions could be envisioned for the synthesis of 7-bromoquinoline-8-carbonitrile or its precursors:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with a halide or triflate in the presence of a palladium catalyst. acs.org This could be used, for example, to introduce a group at the 8-position of a 7-bromoquinoline.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. researchgate.net

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. researchgate.net

Direct C-H Arylation: Ruthenium(II)-catalyzed regioselective C-H arylation of quinoline N-oxides with arylboronic acids has been developed to produce 8-arylquinolines. nih.gov

The application of these coupling reactions in the synthesis of pharmaceuticals is widespread, though challenges such as residual metal contamination need to be addressed. acs.org

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and enyne compounds, offering a powerful tool for forging carbon-carbon bonds. For this compound, these methods are instrumental in introducing a wide range of substituents at the 7-position.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds. It typically involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. In the context of this compound, the bromo substituent serves as an excellent handle for coupling with various aryl and heteroaryl boronic acids or their esters.

While specific studies detailing an extensive array of Suzuki-Miyaura reactions on this compound are not abundantly available in the public domain, the general principles of this reaction are well-established for bromoquinolines. The reaction conditions typically involve a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) or dichlorobis(triphenylphosphine)palladium(II), a phosphine (B1218219) ligand to stabilize the catalytic species, and a base such as sodium carbonate, potassium carbonate, or cesium carbonate. The choice of solvent, ligand, and base can significantly influence the reaction efficiency and yield.

A representative, albeit generalized, reaction scheme for the Suzuki-Miyaura coupling of this compound is presented below. The successful implementation of this reaction would yield 7-arylquinoline-8-carbonitrile derivatives, which are of significant interest in various research areas.

Table 1: Illustrative Suzuki-Miyaura Reaction Conditions for Bromoquinolines

EntryArylboronic AcidCatalystLigandBaseSolventTemperature (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂PPh₃K₂CO₃Toluene/H₂O100Not Reported
24-Methoxyphenylboronic acidPd(dppf)Cl₂-Cs₂CO₃Dioxane90Not Reported
3Thiophen-2-ylboronic acidPd₂(dba)₃SPhosK₃PO₄1,4-Dioxane110Not Reported

Note: The data in this table is illustrative of typical conditions for Suzuki-Miyaura reactions on bromoquinolines and does not represent experimentally verified results for this compound due to a lack of specific literature data.

Sonogashira Coupling Variants

The Sonogashira coupling is another cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netajouronline.com This reaction provides a direct route to 7-alkynylquinoline-8-carbonitrile derivatives, which are valuable precursors for the synthesis of more complex heterocyclic systems and conjugated materials.

The classical Sonogashira reaction employs a palladium catalyst, a copper(I) co-catalyst (typically copper(I) iodide), and an amine base which often serves as the solvent. researchgate.netajouronline.com However, various copper-free Sonogashira protocols have been developed to circumvent issues associated with the use of copper, such as catalyst deactivation and product contamination.

For this compound, a Sonogashira coupling would involve its reaction with a terminal alkyne in the presence of a suitable catalytic system. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. While specific experimental data for the Sonogashira coupling of this compound is scarce in readily accessible literature, studies on similar bromo-cyano-heterocycles provide valuable insights. For instance, the Sonogashira cross-coupling of 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes has been successfully demonstrated, highlighting the feasibility of such transformations on related scaffolds. soton.ac.uk

Table 2: Representative Sonogashira Coupling Conditions for Bromo-Heterocycles

EntryTerminal AlkyneCatalystCo-catalystBaseSolventTemperature (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF60Not Reported
2TrimethylsilylacetylenePd(OAc)₂-Cs₂CO₃DMF80Not Reported
31-HeptynePd₂(dba)₃CuIPiperidineToluene90Not Reported

Note: This table presents typical conditions for Sonogashira couplings on bromo-heterocyclic compounds and is for illustrative purposes, as specific data for this compound is not available in the searched literature.

Copper-Mediated and Catalyzed Transformations

Copper-catalyzed reactions offer a complementary and often more economical alternative to palladium-based methodologies for certain transformations. In the context of this compound, copper-mediated cyanation reactions are of particular relevance, although the target molecule already possesses a nitrile group. However, understanding these reactions is crucial for the synthesis of related dinitrile compounds or for isotopic labeling studies.

The Rosenmund-von Braun reaction, a classical method for the synthesis of aryl nitriles, involves the treatment of an aryl halide with a stoichiometric amount of copper(I) cyanide at elevated temperatures. soton.ac.uk Modern variations often employ catalytic amounts of copper with various cyanide sources and ligands, offering milder reaction conditions and improved functional group tolerance. While a direct application to convert the bromo-substituent of this compound to another nitrile group might seem redundant, the principles are applicable for the synthesis of the starting material itself from a corresponding 7,8-dibromoquinoline precursor.

Iridium-Catalyzed Functionalizations

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. rsc.orgnih.govnih.gov This methodology allows for the direct conversion of a C-H bond into a C-B bond, creating a versatile handle for subsequent cross-coupling reactions. For this compound, this approach could potentially be used to introduce a boryl group at other positions on the quinoline ring, enabling further diversification of the molecular scaffold.

Studies on the iridium-catalyzed C-H borylation of quinolines have shown that the regioselectivity is often governed by steric and electronic factors. rsc.org For instance, the borylation of 7-halo-2-methylquinoline has been shown to yield a mixture of 5- and 4-borylated products. rsc.org The application of this methodology to this compound would require careful optimization of reaction conditions to achieve the desired regioselectivity. The resulting borylated intermediate could then be subjected to Suzuki-Miyaura coupling to introduce a wide range of substituents.

One-Pot and Cascade Synthesis Approaches

One-pot and cascade synthesis strategies are highly desirable in modern organic chemistry as they offer increased efficiency, reduced waste, and simplified purification procedures by combining multiple reaction steps in a single reaction vessel. researchgate.net The synthesis of functionalized quinoline-8-carbonitrile (B1294725) derivatives can benefit significantly from such approaches.

For example, a one-pot multicomponent reaction for the synthesis of tetrahydroquinoline derivatives has been reported, showcasing the potential of such strategies in building the quinoline core. nih.gov While a direct one-pot synthesis of this compound is not explicitly detailed in the available literature, the principles of cascade reactions could be applied to its functionalization. For instance, a sequence involving an initial cross-coupling reaction at the 7-position followed by an in-situ transformation of the nitrile group could be envisioned.

Principles of Green Chemistry in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgijpsjournal.com In the synthesis and functionalization of this compound, the application of these principles is crucial for developing sustainable and environmentally benign methodologies.

Key aspects of green chemistry in this context include:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions, when optimized, can have high atom economy.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ethanol (B145695), or ionic liquids, or performing reactions under solvent-free conditions. rsc.org

Catalysis: Utilizing catalytic reagents in small amounts over stoichiometric reagents to minimize waste. The palladium, copper, and iridium-catalyzed reactions discussed are prime examples of this principle.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis is another technique that can enhance energy efficiency. nih.gov

The development of nanocatalysts and their application in quinoline synthesis represents a significant advancement in green chemistry, offering high catalytic activity and recyclability. ajouronline.com

Reactivity Profiles and Mechanistic Investigations of 7 Bromoquinoline 8 Carbonitrile

Reactivity of the C7-Bromine Moiety

The bromine atom at the C7 position of the quinoline (B57606) ring is a key site for functionalization. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of substituents.

Nucleophilic Substitution Reactions (SNAr) on the Bromine Atom

The C7-bromine atom is susceptible to nucleophilic substitution, most notably through palladium-catalyzed C-N bond-forming reactions like the Buchwald-Hartwig amination. This reaction allows for the coupling of the quinoline core with various primary and secondary amines. While specific studies on 7-bromoquinoline-8-carbonitrile are not prevalent, the reactivity of analogous bromoquinoline systems provides strong evidence for this transformation. For instance, the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline (B23617) demonstrates that an aryl bromide is reactive towards a range of cyclic amines in the presence of a palladium catalyst and a suitable ligand umich.edu. This type of transformation is crucial for synthesizing substituted aminoquinolines, which are important in medicinal chemistry umich.edu. The reaction typically involves a palladium precursor, a phosphine (B1218219) ligand, and a base to facilitate the catalytic cycle.

Similarly, the Buchwald-Hartwig amination has been successfully applied to other complex heterocyclic systems, such as 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine, further underscoring the general applicability of this method to bromo-substituted aza-aromatic compounds semanticscholar.org.

Reaction TypeSubstrate ExampleReagents & ConditionsProduct TypeRef
Buchwald-Hartwig Amination6-Bromo-2-chloroquinolineAmine, Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 80 °C6-Amino-2-chloroquinoline derivative umich.edu
Nucleophilic Aromatic SubstitutionEthyl 7-chloro-8-formylthieno[3,2-f]quinoline-2-carboxylateVarious O-, N-, C-nucleophiles7-Substituted thienoquinoline derivative researchgate.net

Conversion of the Bromine into Other Functional Groups

Palladium-catalyzed cross-coupling reactions are also instrumental in converting the C7-bromine into other functional groups, particularly through C-C bond formation. The Suzuki-Miyaura coupling is a premier example, enabling the arylation of the quinoline ring. This reaction involves the coupling of the bromoquinoline with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base nih.govchemistrysteps.com.

Studies on various bromoquinolines have demonstrated the efficiency of this method. For example, a one-pot procedure for the synthesis of 8-arylquinolines has been developed, which involves the palladium-catalyzed borylation of a quinoline-8-yl halide followed by a Suzuki-Miyaura coupling with an aryl halide mdpi.com. This highlights the utility of the C-Br bond as a handle for introducing aryl groups. The reaction tolerates a range of functional groups on both the quinoline and the coupling partner libretexts.org.

Reaction TypeSubstrate ExampleReagents & ConditionsProduct TypeRef
Suzuki-Miyaura CouplingQuinoline-8-yl halideAryl halide, Pd catalyst, n-BuPAd₂, Base8-Arylquinoline mdpi.com
Suzuki-Miyaura Coupling6-Bromo-1,2,3,4-tetrahydroquinolinePhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O6-Phenyl-1,2,3,4-tetrahydroquinoline nih.gov
Carbonylative Suzuki CouplingAryl bromideAryl trihydroxyborate, Pd catalyst, CO (ex situ)Unsymmetrical biaryl ketone orgsyn.org

Reactivity and Transformations of the C8-Nitrile Group

The nitrile group at the C8 position offers a different set of synthetic opportunities, including hydrolysis to carboxylic acids, reduction to amines, and participation in the formation of new heterocyclic rings.

Hydrolysis of the Carbonitrile to Carboxylic Acid Derivatives

The carbonitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions masterorganicchemistry.comresearchgate.netwikipedia.org. This transformation proceeds through an amide intermediate nih.govwikipedia.org. In acidic hydrolysis, the nitrile is typically heated under reflux with an aqueous acid like hydrochloric acid, which protonates the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water. The resulting amide is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt researchgate.net. Under basic conditions, the nitrile is heated with an aqueous alkali solution, such as sodium hydroxide (B78521). The hydroxide ion acts as the nucleophile, and after hydrolysis of the intermediate amide, a carboxylate salt is formed, with the release of ammonia (B1221849) gas researchgate.net. Subsequent acidification is required to obtain the free carboxylic acid masterorganicchemistry.com.

While specific literature on the hydrolysis of this compound is not available, the synthesis of related quinoline carboxylic acids, such as 7-bromoquinoline-4-carboxylic acid and 5-bromo-8-hydroxyquinoline-7-carboxylic acid, confirms the viability of this reaction on the quinoline scaffold umich.edunumberanalytics.com.

Reduction of the Carbonitrile to Amine Functional Groups

The nitrile group can be reduced to a primary amine (R-CH₂NH₂). This is a fundamental transformation in organic synthesis, providing access to aminomethyl-substituted quinolines. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this conversion, reducing the nitrile to the corresponding primary amine after an aqueous workup chemistrysteps.comlibretexts.orgmasterorganicchemistry.comrsc.org. The mechanism involves the nucleophilic addition of two hydride ions from LiAlH₄ to the carbon-nitrogen triple bond libretexts.org.

Alternatively, catalytic hydrogenation is a widely used method. Catalysts such as Raney nickel, palladium, or platinum are employed, often under hydrogen pressure numberanalytics.com. A mild and efficient system using Raney nickel as a catalyst with potassium borohydride (B1222165) in ethanol (B145695) has been shown to reduce both aromatic and aliphatic nitriles to primary amines in high yields, avoiding the harsh conditions of LiAlH₄ and the high pressures of catalytic hydrogenation umich.edusemanticscholar.org. Electrocatalytic hydrogenation using a proton-exchange membrane (PEM) reactor has also been developed for the reduction of cyanoarenes to benzylamines under mild conditions nih.gov.

Participation in Intramolecular and Intermolecular Cyclization Reactions

The C8-nitrile group, or functional groups derived from it, can participate in cyclization reactions to form fused heterocyclic systems. The nitrile itself can be a reactant in cycloadditions, or it can be converted into a more reactive intermediate, such as an amine or amide, which then undergoes cyclization.

For example, pyrimido[4,5-b]quinoline derivatives can be synthesized from appropriately functionalized quinolines. Synthetic strategies often involve the construction of a pyrimidine (B1678525) ring onto the quinoline core through reactions with functional groups like amines or nitriles semanticscholar.org. In some cases, 2-chloroquinoline-3-carbonitriles react with guanidine (B92328) hydrochloride in amination and cyclization reactions to yield pyrimido[4,5-b]quinoline-4-ones semanticscholar.org. This suggests that if the C7-bromine of this compound were substituted by an amino group, and another functional group were present on the pyridine (B92270) ring, analogous cyclizations could be envisioned. The intramolecular aza-Wittig reaction is another powerful tool for constructing C=N containing heterocycles from precursors that can be derived from nitriles ciac.jl.cn. Furthermore, the 8-amino group, which can be obtained by reduction of the nitrile, can act as a directing group to facilitate C-H activation and annulation reactions, as seen in the cobalt-catalyzed synthesis of γ-carbolinones from indolecarboxamides bearing an 8-aminoquinoline (B160924) directing group.

Directed C-H Activation and Regioselective Functionalization

The strategic functionalization of quinoline scaffolds through C-H activation is a cornerstone of modern synthetic chemistry, enabling the direct introduction of diverse functionalities onto the heterocyclic core. mdpi.comnih.govnih.gov In the context of this compound, the interplay between the bromo and cyano substituents, along with the inherent electronic properties of the quinoline ring, governs the chemo- and regioselectivity of these transformations.

Chemo- and Regioselectivity in C-H Bond Activation

The presence of multiple C-H bonds on the quinoline ring necessitates precise control to achieve regioselective functionalization. nih.gov Generally, in the absence of a strong directing group, the reactivity of C-H bonds dictates the site of activation, with the most acidic proton being the most susceptible to metalation. nih.gov For quinoline derivatives, the C2 and C8 positions are often the most reactive due to the directing effect of the nitrogen atom in the pyridine ring or the oxygen in the corresponding N-oxide. nih.govresearchgate.net

In the case of substituted quinolines, the electronic nature of the substituents plays a crucial role. Electron-withdrawing groups, such as the trifluoromethyl group, have been shown to decrease the reaction rate and reduce selectivity, leading to the activation of multiple C-H bonds at positions 2, 4, 6, and 7. acs.org Conversely, electron-donating groups can enhance reactivity and direct functionalization to specific positions. acs.org For this compound, the bromo and cyano groups, both being electron-withdrawing, are expected to influence the electronic distribution and, consequently, the regioselectivity of C-H activation.

Role of Directing Groups in Guiding Functionalization

To overcome the inherent reactivity patterns, directing groups are widely employed to steer the transition metal catalyst to a specific C-H bond. nih.gov These groups coordinate to the metal center, forming a metallacyclic intermediate that positions the catalyst in close proximity to the targeted C-H bond, thereby ensuring high regioselectivity. nih.gov

For quinoline derivatives, the nitrogen atom of the quinoline itself or the oxygen atom of a quinoline N-oxide can act as an intrinsic directing group, facilitating functionalization at the C2 and C8 positions. nih.gov The formation of a five-membered metallacycle is a common feature in the C8-functionalization of quinoline N-oxides using catalysts based on rhodium, iridium, or palladium. nih.gov

In this compound, the 8-cyano group can potentially act as a directing group. While the nitrogen of the quinoline ring is a primary directing element, the cyano group at the 8-position can also influence the coordination of the metal catalyst, potentially leading to functionalization at adjacent positions. The use of external directing groups, such as amides, can also be employed to achieve functionalization at otherwise less reactive positions, like C7. nih.gov

Mechanistic Insights into C-H Cleavage Pathways

The mechanism of C-H bond cleavage is multifaceted and depends on the metal catalyst, the substrate, and the reaction conditions. mdpi.com Several pathways have been proposed, including:

Oxidative Addition (OA): The metal center inserts into the C-H bond, leading to a higher oxidation state. mdpi.com

Concerted Metalation-Deprotonation (CMD): This is a common pathway where the C-H bond is cleaved in a single step with the assistance of a base. mdpi.comchemrxiv.org Mechanistic studies on pyridine N-oxide have shown that the acetate (B1210297) from the Pd(OAc)₂ precatalyst can act as the deprotonating agent in a CMD pathway. nih.gov

Single-Electron Transfer (SET): This pathway involves the transfer of a single electron from the substrate to the metal or vice versa, generating radical intermediates. mdpi.comnih.gov

Electrophilic Aromatic Substitution: The metal catalyst acts as an electrophile, attacking the aromatic ring. mdpi.com

For quinoline N-oxides undergoing C8-functionalization, the process typically begins with the coordination of the metal to the N-oxide oxygen. mdpi.com This is followed by metalation and deprotonation to form a five-membered metallacycle. mdpi.com Subsequent reaction with a functional group precursor and reductive elimination yields the C8-functionalized quinoline N-oxide or the corresponding quinoline after a formal oxygen atom transfer. mdpi.com Experimental evidence, including the use of radical scavengers like TEMPO, can help to distinguish between radical and non-radical pathways. mdpi.com

Radical Reaction Pathways and Associated Mechanisms

Radical reactions offer a powerful alternative for the functionalization of quinoline derivatives. These reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps. nih.gov

N-Bromosuccinimide (NBS) is a versatile reagent that can act as both an electrophile and an oxidant, enabling reactions such as the one-pot bromination and dehydrogenation of tetrahydroquinolines to form bromoquinolines. nih.gov The mechanism is proposed to involve an electrophilic bromination followed by a radical dehydrogenation sequence. nih.gov The initiation of radical chain reactions can also be achieved using radical initiators like AIBN (2,2'-azobis(2-methylpropionitrile)). nih.gov

In the context of this compound, radical pathways could be initiated at the bromine atom or at a C-H bond. The cleavage of the C-Br bond can generate a quinolinyl radical, which can then participate in various coupling reactions. libretexts.org For instance, tributyltin hydride is a known reagent for the dehalogenation of alkyl halides via a radical chain mechanism. libretexts.org

The functionalization of C(sp³)–H bonds can also be achieved through radical mechanisms, often initiated by hydrogen-atom transfer (HAT). nih.gov While less common for aromatic C-H bonds, these pathways are crucial for the functionalization of alkyl-substituted quinolines.

Exploration of Reaction Stereochemistry and Selectivity

While many reactions involving the quinoline core are focused on regioselectivity, stereoselectivity becomes a critical consideration when chiral centers are introduced or when the functionalization occurs at a prochiral position.

For instance, the alkenylation of 8-methylquinolines with alkynes, catalyzed by Cp*Co(III), has been reported to be highly stereo- and regioselective. researchgate.net This suggests that the geometry of the metallacyclic intermediate and the subsequent insertion of the alkyne are well-controlled.

Although specific studies on the stereoselective reactions of this compound are not prevalent in the provided search results, the principles of stereocontrol observed in other quinoline systems would be applicable. The introduction of chiral ligands on the metal catalyst is a common strategy to induce enantioselectivity in C-H functionalization reactions. The inherent chirality of the quinoline scaffold, if present, can also influence the stereochemical outcome of a reaction.

Further research into the stereoselective functionalization of this compound would be valuable for the synthesis of enantiomerically pure, complex quinoline derivatives for various applications.

Data Tables

Table 1: Regioselectivity in C-H Activation of Substituted Quinolines

Catalyst SystemSubstratePosition of FunctionalizationReference(s)
Rhodium(I) complex3-, 4-, and 5-MethylquinolineC2 acs.org
Rhodium(I) complex2-, 6-, and 7-MethylquinolineC4 acs.org
Rhodium(I) complex3-(Trifluoromethyl)quinolineC2, C4, C6, C7 acs.org
Palladium, Rhodium, IridiumQuinoline N-oxideC8 nih.gov

Table 2: Mechanistic Pathways in C-H Functionalization

Reaction TypeProposed MechanismKey IntermediatesReference(s)
Pd-catalyzed C2 arylation of quinoline N-oxidesConcerted Metalation-Deprotonation (CMD)Palladacycle nih.gov
C8-functionalization of quinoline N-oxidesCoordination, Metalation-Deprotonation, Reductive Elimination5-membered metallacycle mdpi.com
NBS-mediated bromination/dehydrogenationElectrophilic bromination, Radical dehydrogenationRadical species nih.gov
Ni-catalyzed C(sp³)-H functionalizationConcerted Oxidative AdditionNickel-carboxylate intermediate chemrxiv.org

Derivatization and Functionalization Strategies Utilizing 7 Bromoquinoline 8 Carbonitrile

Introduction of Diverse Substituents via Cross-Coupling Methods

The presence of the bromine atom at the 7-position of the quinoline (B57606) core makes 7-Bromoquinoline-8-carbonitrile an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in forming new carbon-carbon and carbon-heteroatom bonds, thereby enabling the introduction of a wide array of substituents.

Commonly employed cross-coupling reactions for aryl bromides like this compound include:

Suzuki Coupling: Reaction with boronic acids or esters to introduce alkyl, alkenyl, or aryl groups.

Heck Coupling: Reaction with alkenes to form new C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

C-H Arylation: Direct coupling with C-H bonds of other aromatic systems.

These methods provide a powerful toolkit for chemists to systematically modify the quinoline scaffold and explore the structure-activity relationships of the resulting derivatives.

Site-Selective Functionalization at Challenging Quinoline Positions

The functionalization of specific positions on the quinoline ring can be a significant synthetic challenge. However, the inherent reactivity of the bromo and cyano groups in this compound allows for targeted modifications. The electronic properties of the existing substituents can direct further reactions to specific sites on the quinoline nucleus.

Recent advancements in catalysis have made the site-selective C-H functionalization of the benzenoid ring of quinolines more accessible, a task that was previously considered difficult. researchgate.netrsc.org While direct C-H functionalization on the carbocyclic part of the quinoline ring is challenging, the presence of directing groups can facilitate these transformations. rsc.org In the context of this compound, the nitrile group could potentially act as a directing group for ortho-C-H functionalization, although this would require specific catalytic systems.

Furthermore, metal-free methods for site-selective C-H functionalization of quinoline derivatives are emerging, offering environmentally benign alternatives to traditional metal-catalyzed reactions. nih.govresearchgate.net These strategies often rely on the generation of radical intermediates to achieve selective substitution. nih.govresearchgate.net

Modular Synthetic Approaches to Polysubstituted Quinoline Frameworks

The concept of modular synthesis, where complex molecules are assembled from simpler, interchangeable building blocks, is highly applicable to the derivatization of this compound. nih.govorganic-chemistry.org By employing a sequence of orthogonal reactions, different functionalities can be installed at various positions of the quinoline core in a controlled manner.

For instance, a synthetic sequence could involve:

A cross-coupling reaction at the C7-bromo position.

Transformation of the C8-nitrile group into other functionalities, such as an amine or a carboxylic acid.

Further C-H functionalization at other available positions on the quinoline ring.

This modular approach allows for the rapid generation of a library of diverse polysubstituted quinolines, which is crucial for medicinal chemistry and materials science applications. nih.govorganic-chemistry.org

Design and Synthesis of Complex Quinoline-Based Scaffolds

Quinoline and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities. nih.govresearchgate.netnih.gov The functional handles present in this compound serve as anchor points for the construction of more complex, three-dimensional scaffolds.

By combining cross-coupling reactions, functional group interconversions, and potentially cycloaddition or multicomponent reactions, intricate molecular architectures can be built upon the this compound template. This enables the design and synthesis of novel compounds with tailored properties for specific applications, such as drug discovery and the development of functional materials. The ability to create such complex structures is essential for exploring new chemical spaces and identifying molecules with desired biological or physical properties.

Role of 7 Bromoquinoline 8 Carbonitrile in Catalysis Research

Investigation as a Ligand Precursor for Metal-Catalyzed Reactions

There is no available scientific literature or research data detailing the investigation or use of 7-Bromoquinoline-8-carbonitrile as a ligand precursor for metal-catalyzed reactions. The potential of its nitrogen and cyano groups to coordinate with metal centers remains a theoretical possibility that has not been explored in documented research.

Potential Applications in Organocatalysis and Photocatalysis

Currently, there are no published studies on the potential applications of this compound in the fields of organocatalysis or photocatalysis. The unique electronic and structural properties stemming from the bromo and cyano substituents on the quinoline (B57606) framework have not been harnessed for these catalytic purposes in any reported research.

Mechanistic Studies of Catalytic Cycles Involving the Compound

No mechanistic studies of catalytic cycles involving this compound have been documented. The specific interactions and transformations that this compound might undergo within a catalytic cycle remain uninvestigated.

Theoretical and Computational Chemistry Studies on 7 Bromoquinoline 8 Carbonitrile

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in providing a detailed understanding of the electronic structure and properties of 7-Bromoquinoline-8-carbonitrile. These computational methods offer insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) serves as a powerful tool for determining the optimized molecular geometry and electronic characteristics of this compound. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the equilibrium structure of the molecule can be accurately predicted. These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, providing a foundational understanding of the molecule's three-dimensional conformation. nih.govresearchgate.netscirp.org

The optimized geometry reveals a planar quinoline (B57606) core, with the bromine atom and the cyano group causing minor distortions in the local geometry. The electron-withdrawing nature of both the bromo and cyano substituents significantly influences the electronic distribution across the quinoline ring system. This is reflected in the calculated molecular electrostatic potential (MEP), which highlights regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. nih.gov

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

ParameterPredicted Value
C7-Br Bond Length~1.90 Å
C8-CN Bond Length~1.45 Å
C7-C8 Bond Length~1.42 Å
C-C-Br Bond Angle~120°
C-C-CN Bond Angle~119°
Note: These values are estimations based on typical DFT calculations for similar substituted quinolines and are presented for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netscirp.orgresearchgate.net

The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.netresearchgate.net For this compound, the presence of the electron-withdrawing bromine atom and cyano group is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted quinoline. The HOMO is likely localized over the quinoline ring, particularly the benzene (B151609) portion, while the LUMO is expected to have significant contributions from the carbon atoms of the pyridine (B92270) ring and the cyano group. This distribution suggests that the molecule is more susceptible to nucleophilic attack. researchgate.netscirp.org

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

Molecular OrbitalPredicted Energy (eV)
HOMO~ -6.8 eV
LUMO~ -2.5 eV
HOMO-LUMO Gap (ΔE)~ 4.3 eV
Note: These are representative values based on DFT calculations for analogous compounds and serve as a qualitative guide.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within this compound. This method investigates the interactions between filled donor NBOs and empty acceptor NBOs, quantifying the stabilization energy associated with these interactions. colab.wsresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) Applications

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. rsc.orgsemanticscholar.orgnih.govmdpi.com By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can simulate the UV-Vis spectrum of this compound.

The predicted spectrum is expected to show characteristic π→π* transitions associated with the quinoline chromophore. The positions and intensities of these absorption bands are influenced by the bromo and cyano substituents. These groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the parent quinoline molecule. The calculated transitions typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. rsc.orgnih.govmdpi.com

Table 3: Predicted Electronic Transitions for this compound from TD-DFT Calculations

TransitionPredicted Wavelength (nm)Oscillator Strength (f)
S0 → S1 (π→π)~ 320> 0.1
S0 → S2 (π→π)~ 280> 0.2
Note: These values are illustrative and based on typical TD-DFT results for substituted quinolines.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry plays a pivotal role in elucidating the intricate details of reaction mechanisms, including the identification of transition states and intermediates. rsc.orgsmu.eduresearchgate.netamacad.org For this compound, a key area of interest is its behavior in nucleophilic aromatic substitution (SNAr) reactions, where the bromine atom acts as a leaving group.

DFT calculations can be used to map the potential energy surface of such a reaction. This involves locating the structures of the reactants, the Meisenheimer intermediate (a resonance-stabilized carbanion), the transition state for its formation, and the final product. The activation energy for the reaction can be determined from the energy difference between the reactants and the transition state. The geometry of the transition state provides valuable information about the bond-breaking and bond-forming processes. rsc.org

Prediction of Reactivity, Regioselectivity, and Chemo-selectivity

Computational methods are highly effective in predicting the reactivity and selectivity of chemical reactions involving this compound. researchgate.netnih.govnih.gov

Regioselectivity: In the case of nucleophilic aromatic substitution, the position of attack by a nucleophile is a critical aspect of regioselectivity. The electron-withdrawing cyano group at the 8-position will strongly activate the adjacent 7-position (where the bromine is located) for nucleophilic attack. DFT calculations of the energies of possible Meisenheimer intermediates, formed by the attack of a nucleophile at different positions, can be used to predict the most favorable reaction pathway. The site with the most stabilized intermediate will correspond to the major regioisomer. researchgate.netnih.govnih.gov

Chemo-selectivity: this compound possesses two reactive sites for nucleophilic attack: the carbon atom attached to the bromine and the carbon atom of the cyano group. Computational modeling can help predict the chemo-selectivity of a reaction with a nucleophile that could potentially react at either site. By calculating the activation barriers for both reaction pathways, the kinetically favored product can be determined.

Correlation with Experimental Spectroscopic Data and Structural Features

A cornerstone of computational chemistry is its ability to predict and correlate theoretical data with experimental findings, thereby validating the computational models and providing a more granular interpretation of the experimental results. For this compound, this correlation is crucial for a comprehensive understanding of its structural and electronic properties.

Theoretical calculations, primarily using Density Functional Theory (DFT), are employed to predict the geometric parameters of this compound. These calculations typically yield bond lengths, bond angles, and dihedral angles in the gas phase. These theoretical values can be compared with experimental data obtained from X-ray crystallography. For instance, studies on the related compound, 6-Bromoquinoline-8-carbonitrile, have shown that the molecule is essentially planar researchgate.net. Similar planarity would be expected for the 7-bromo isomer, and DFT calculations can quantify the minor deviations from planarity. The calculated bond lengths, such as those for the C-Br, C-C, C-N, and C≡N bonds, can be benchmarked against experimental crystallographic data to assess the accuracy of the chosen computational method and basis set.

Vibrational spectroscopy is another area where theoretical and experimental data are synergistically used. The infrared (IR) and Raman spectra of this compound can be computationally predicted. These theoretical spectra provide a detailed assignment of the vibrational modes of the molecule. Each calculated vibrational frequency corresponds to a specific molecular motion, such as stretching, bending, or wagging of different functional groups. By comparing the calculated vibrational frequencies with the experimentally recorded IR and Raman spectra, a precise assignment of the observed spectral bands can be achieved. For example, the characteristic stretching frequency of the nitrile (C≡N) group and the vibrations associated with the quinoline ring and the C-Br bond can be identified and assigned with high confidence. It is a common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical methods, thereby improving the agreement with experimental data researchgate.net.

Electronic spectroscopy, specifically UV-Vis absorption spectra, can also be modeled using computational methods like Time-Dependent DFT (TD-DFT). These calculations can predict the electronic transitions, their corresponding excitation energies, and oscillator strengths. This information helps in interpreting the experimental UV-Vis spectrum of this compound, allowing for the assignment of the observed absorption bands to specific electronic transitions, such as π→π* and n→π* transitions within the quinoline ring system.

Below is a hypothetical data table illustrating the kind of correlation that can be established between experimental and theoretical data for this compound, based on methodologies applied to similar compounds researchgate.net.

Parameter Experimental Value Calculated Value (DFT/B3LYP/6-311++G(d,p))
Bond Length (Å)
C7-BrHypothetical1.895
C8-CNHypothetical1.440
C≡NHypothetical1.158
Vibrational Frequency (cm⁻¹)
ν(C≡N)Hypothetical2245
ν(C-Br)Hypothetical680
UV-Vis λmax (nm) Hypothetical315, 280, 230

Advanced Computational Methodologies in Quinoline Derivatives Research

The study of quinoline derivatives is not limited to standard DFT calculations. A range of advanced computational methodologies are being applied to explore their properties and potential applications in greater depth researchgate.netdntb.gov.ua.

Molecular Docking and Molecular Dynamics (MD) Simulations: For quinoline derivatives with potential biological activity, molecular docking is a key computational tool. This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or a nucleic acid. For this compound, docking studies could explore its potential interactions with specific biological targets. Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the ligand-receptor complex over time, providing insights into the binding affinity and the nature of the intermolecular interactions.

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying enzymatic reactions or interactions in a complex biological environment, QM/MM methods are employed. In this approach, the reactive center (e.g., the quinoline derivative and the active site of an enzyme) is treated with a high level of quantum mechanics, while the rest of the system (the bulk of the protein and solvent) is treated with more computationally efficient molecular mechanics.

Machine Learning and QSAR: In the broader context of quinoline derivatives research, machine learning algorithms are being used to develop Quantitative Structure-Activity Relationship (QSAR) models researchgate.net. These models correlate the chemical structures of a series of compounds with their biological activities. By training a model on a dataset of known quinoline derivatives, the activity of new compounds like this compound could potentially be predicted.

Advanced Spectroscopic Predictions: Beyond standard IR and UV-Vis spectra, computational methods can also predict more complex spectroscopic properties. For example, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy, aiding in the structural elucidation of newly synthesized quinoline derivatives.

The application of these advanced computational methodologies provides a more dynamic and comprehensive understanding of the chemical and physical properties of quinoline derivatives, guiding further experimental research and the rational design of new functional molecules.

Advanced Applications in Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The quinoline (B57606) scaffold is a fundamental component in a vast array of biologically active compounds and functional materials. 7-Bromoquinoline-8-carbonitrile serves as a valuable starting material for the elaboration of intricate heterocyclic systems. The presence of the bromine atom at the 7-position and the carbonitrile at the 8-position allows for sequential and site-selective modifications, enabling the construction of polycyclic and highly substituted quinoline derivatives.

Research into related quinoline structures has demonstrated the utility of such building blocks in creating complex molecules. For instance, the development of synthetic pathways towards quinolino[7,8-h]quinoline derivatives highlights the importance of strategically functionalized quinolines in accessing novel heterocyclic systems. massey.ac.nz These complex structures are of interest for their potential as "proton sponges," a class of superbases with unique chemical properties. massey.ac.nz The strategic placement of reactive groups in this compound allows for its incorporation into larger, more elaborate molecular designs, contributing to the expansion of chemical space available to synthetic chemists. illinois.edunih.gov

Intermediate in the Synthesis of Functionally Diverse Organic Molecules

As an intermediate, this compound offers multiple avenues for synthetic diversification. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of aryl, alkyl, and amino substituents. Concurrently, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other nitrogen-containing heterocycles. This dual reactivity makes it a powerful tool for generating libraries of functionally diverse molecules from a single starting material.

The synthesis of various quinoline derivatives for applications in pharmaceuticals and agrochemicals often relies on such versatile intermediates. The ability to introduce different functional groups at specific positions on the quinoline ring is crucial for tuning the biological activity and physicochemical properties of the final compounds. The reactivity of this compound positions it as a key intermediate for the development of new therapeutic agents and other functional organic molecules.

Contribution to the Development of Specialty Chemicals and Materials Science

The unique electronic properties of the quinoline ring system make it an attractive component for specialty chemicals and materials. Quinoline derivatives have found applications in the development of organic light-emitting diodes (OLEDs), fluorescent chemosensors, and other functional materials. scispace.comnih.govrroij.com The introduction of a bromine atom and a nitrile group, both of which are electron-withdrawing, can significantly influence the electronic and photophysical properties of the quinoline core.

These substitutions can be exploited to fine-tune the energy levels of the molecule, which is a critical aspect in the design of materials for electronic devices. Furthermore, the reactive handles on this compound allow for its incorporation into polymeric structures or for the attachment of other functional moieties, leading to the creation of novel materials with tailored properties. The development of such specialty chemicals and materials is an active area of research with potential applications in electronics, sensing, and beyond. nih.govnih.gov

Strategic Intermediate in Agrochemical Research

The quinoline scaffold is a well-established pharmacophore in the agrochemical industry, with many quinoline-based compounds exhibiting potent fungicidal, insecticidal, and herbicidal activities. acs.orgnih.govfao.org The discovery and development of new pesticides often involve the synthesis and screening of large numbers of derivatives of a lead scaffold. This compound represents a strategic intermediate in this process, providing a platform for the rapid generation of novel quinoline-based agrochemicals.

The ability to modify both the 7- and 8-positions of the quinoline ring allows for a systematic exploration of the structure-activity relationships (SAR) of these compounds. nih.gov For example, new fungicidal compounds have been developed from quinoline derivatives, with their efficacy being highly dependent on the nature and position of the substituents. nih.gov By utilizing this compound as a starting point, researchers can efficiently synthesize a variety of analogs to optimize biological activity and develop more effective and environmentally benign crop protection agents. nih.govbldpharm.com

Interactive Data Table: Reactions of this compound

Reaction TypeReagent/CatalystProduct Type
Suzuki CouplingArylboronic acid, Pd catalyst7-Aryl-quinoline-8-carbonitrile
Buchwald-Hartwig AminationAmine, Pd catalyst7-Amino-quinoline-8-carbonitrile
Nitrile HydrolysisAcid or base7-Bromoquinoline-8-carboxylic acid
Nitrile ReductionReducing agent (e.g., LiAlH4)7-Bromo-8-(aminomethyl)quinoline

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Methodologies

The synthesis of functionalized quinolines remains a cornerstone of heterocyclic chemistry, with a continuous drive towards more efficient and sustainable methods. Current time information in Pasuruan, ID.organic-chemistry.orgrsc.org For 7-Bromoquinoline-8-carbonitrile, future efforts will likely focus on moving beyond traditional multi-step syntheses, which can be time-consuming and generate significant waste.

One promising avenue is the advancement of palladium-catalyzed cross-coupling reactions . nih.govnih.gov While palladium catalysis is established for the synthesis of quinolones and related heterocycles, its specific application for the direct and selective construction of the 7-bromo-8-cyanoquinoline scaffold from simpler precursors is an area ripe for exploration. nih.govresearchgate.netrsc.org Research into novel phosphine (B1218219) ligands and reaction conditions could enable more efficient and milder cyanations of 7-bromoquinoline (B152726) precursors or the bromination of quinoline-8-carbonitrile (B1294725) with high regioselectivity.

Furthermore, the development of one-pot multicomponent reactions (MCRs) presents a highly attractive strategy. rsc.orgontosight.ai MCRs offer the advantage of constructing complex molecules like this compound in a single synthetic operation from three or more starting materials, which significantly improves atom economy and reduces purification steps. ontosight.ai Designing an MCR that simultaneously installs the bromo and cyano functionalities onto the quinoline (B57606) core would represent a significant leap forward.

Potential Synthetic Strategy Key Advantages Research Focus
Advanced Palladium-Catalyzed CyanationHigh functional group tolerance, milder conditions. nih.govDevelopment of new ligands, optimization of catalyst systems. arabjchem.org
Multicomponent Reactions (MCRs)High atom economy, reduced steps, molecular diversity. ontosight.aiDesign of novel reaction cascades, exploration of new starting materials.
C-H Activation/FunctionalizationDirect installation of functional groups, increased efficiency.Rhodium or ruthenium-catalyzed C-H cyanation or bromination. mdpi.com

Exploration of Undiscovered Reactivity Modes and Transformations

The reactivity of this compound is dictated by the interplay of the electron-withdrawing cyano group and the reactive bromo substituent on the quinoline framework. While the individual reactivities of these functional groups are known, their combined influence within this specific scaffold offers opportunities for discovering novel transformations.

Future research will likely explore the selective manipulation of the C-Br and C-CN bonds . The bromine atom at the 7-position is a prime handle for a variety of nucleophilic aromatic substitution (SNAr) reactions. researchgate.netorganic-chemistry.org Investigating its displacement with a wide range of nucleophiles (e.g., amines, thiols, alkoxides) can lead to a diverse library of 7-substituted-quinoline-8-carbonitriles with potentially interesting biological or material properties. masterorganicchemistry.comyoutube.comlibretexts.orgyoutube.com

The cyano group at the 8-position can also be a versatile precursor. Its hydrolysis can yield the corresponding carboxylic acid, while reduction can afford the aminomethyl group, opening up avenues for further derivatization. ontosight.ai Moreover, the nitrogen atom of the cyano group could potentially participate in cycloaddition reactions , leading to the formation of novel fused heterocyclic systems.

Reactive Site Potential Transformation Expected Outcome
C7-Br BondNucleophilic Aromatic Substitution (SNAr)Diverse 7-substituted quinoline-8-carbonitriles.
C8-CN GroupHydrolysis, Reduction, CycloadditionCarboxylic acids, amines, fused heterocycles. ontosight.ai
Quinoline RingElectrophilic SubstitutionFurther functionalization of the aromatic core. Current time information in Pasuruan, ID.

Integration with Flow Chemistry and Automated Synthesis

The adoption of flow chemistry and automated synthesis is revolutionizing the way chemical synthesis is performed, offering enhanced safety, scalability, and reproducibility. nih.govresearchgate.netacs.orgnih.gov The application of these technologies to the synthesis of this compound and its derivatives holds immense potential.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which can be crucial for optimizing the yield and selectivity of reactions involving this compound. acs.org For instance, hazardous reactions, such as certain brominations or cyanations, can be performed more safely in a continuous flow reactor. nih.gov The integration of in-line purification and analysis can further streamline the synthetic process. acs.org

Automated synthesis platforms can be employed for the high-throughput synthesis of libraries of this compound derivatives for screening purposes, accelerating the discovery of new molecules with desired properties. mdpi.com

Advanced Computational Design and Optimization for Targeted Syntheses

Computational chemistry , particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. arabjchem.orgrsc.orgnih.govuantwerpen.be In the context of this compound, computational studies can provide valuable insights into its electronic structure, reactivity, and spectroscopic properties. arabjchem.orgrsc.orgnih.gov

DFT calculations can be used to:

Predict the regioselectivity of electrophilic and nucleophilic substitution reactions on the quinoline ring.

Model the transition states of potential reactions to understand their feasibility and optimize reaction conditions. nih.gov

Calculate the electronic properties , such as the HOMO-LUMO gap, which can be correlated with the material's potential applications in organic electronics. aps.orgnih.gov

Design novel derivatives with tailored electronic and steric properties for specific applications, such as ligands for catalysis or components for functional materials. nih.govnih.gov

By combining computational predictions with experimental work, researchers can significantly accelerate the development of new synthetic routes and the discovery of novel applications for this compound. nih.gov

Expanding Applications in Novel Materials and Chemical Technologies

The unique electronic properties of the quinoline scaffold, combined with the bromo and cyano functionalities, make this compound a promising building block for the development of novel materials and chemical technologies. nih.govnih.govontosight.ai

One area of interest is in the field of organic electronics . Quinoline derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. nih.govontosight.ai The electron-withdrawing nature of the cyano group in this compound could lead to materials with interesting electron-transporting properties.

Furthermore, the nitrogen atom of the quinoline ring and the nitrile group can act as ligands for metal complexes . nih.govuantwerpen.be This opens up the possibility of using this compound and its derivatives to create novel catalysts for a variety of organic transformations. The bromo substituent provides a convenient handle for further functionalization, allowing for the fine-tuning of the ligand's steric and electronic properties.

The exploration of this compound in the development of sensors, functional polymers, and other advanced materials is an emerging research frontier with the potential for significant scientific and technological impact.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.